molecular formula C17H19NOS2 B11680337 (5Z)-5-(4-tert-butylbenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-tert-butylbenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11680337
M. Wt: 317.5 g/mol
InChI Key: GZQYAHZZBPVTSF-KAMYIIQDSA-N
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Description

The compound (5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a tert-butylphenyl group, a prop-2-en-1-yl group, and a sulfanylidene group attached to the thiazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and cancer. Its mechanism of action and interactions with cellular targets are subjects of ongoing research.

Industry

In the industrial sector, (5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific biological or therapeutic context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-Methylphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(4-Methoxyphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the tert-butylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C17H19NOS2

Molecular Weight

317.5 g/mol

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NOS2/c1-5-10-18-15(19)14(21-16(18)20)11-12-6-8-13(9-7-12)17(2,3)4/h5-9,11H,1,10H2,2-4H3/b14-11-

InChI Key

GZQYAHZZBPVTSF-KAMYIIQDSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C

Origin of Product

United States

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